molecular formula C25H28N2O5 B11014643 5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione

5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11014643
M. Wt: 436.5 g/mol
InChI Key: QNVPPHKUICTYKM-UHFFFAOYSA-N
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Description

5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a morpholine ring, an isoindole core, and a propyl chain with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Introduction of the Propyl Chain: The propyl chain with an isopropoxy group can be introduced via an alkylation reaction using a suitable alkyl halide.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the phenylmorpholine acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring or the isoindole core.

    Reduction: Reduction reactions can target the carbonyl groups or the isoindole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially on the phenyl ring and the isoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, derivatives of this compound could be explored for their potential pharmacological activities. The presence of the morpholine ring and isoindole core suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The morpholine ring could facilitate binding to certain proteins, while the isoindole core might interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione: Lacks the propyl chain with an isopropoxy group.

    2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione: Lacks the morpholine ring.

    5-[(2-phenylmorpholin-4-yl)carbonyl]-2-propyl-1H-isoindole-1,3(2H)-dione: Lacks the isopropoxy group.

Uniqueness

The uniqueness of 5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione lies in its combination of structural features. The presence of both the morpholine ring and the propyl chain with an isopropoxy group provides a unique set of chemical properties and potential interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

5-(2-phenylmorpholine-4-carbonyl)-2-(3-propan-2-yloxypropyl)isoindole-1,3-dione

InChI

InChI=1S/C25H28N2O5/c1-17(2)31-13-6-11-27-24(29)20-10-9-19(15-21(20)25(27)30)23(28)26-12-14-32-22(16-26)18-7-4-3-5-8-18/h3-5,7-10,15,17,22H,6,11-14,16H2,1-2H3

InChI Key

QNVPPHKUICTYKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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